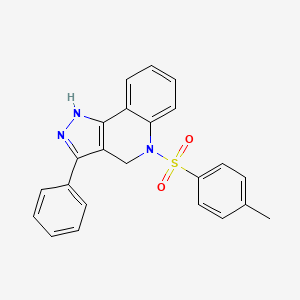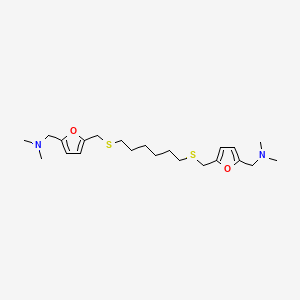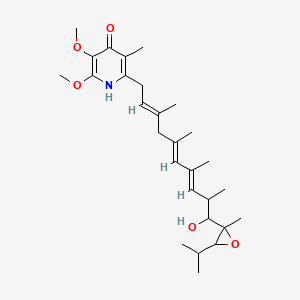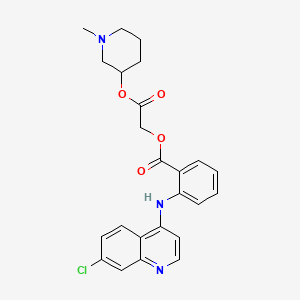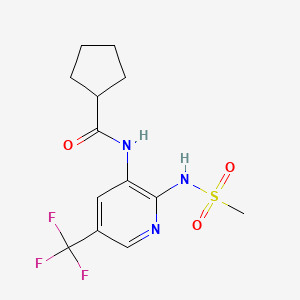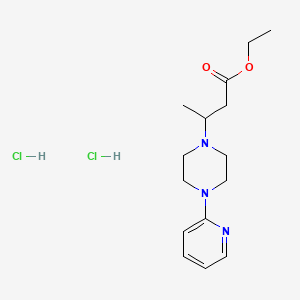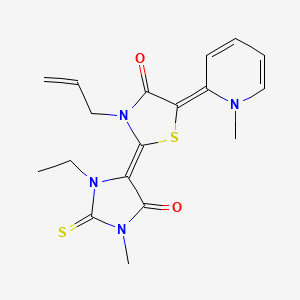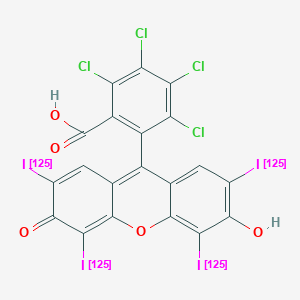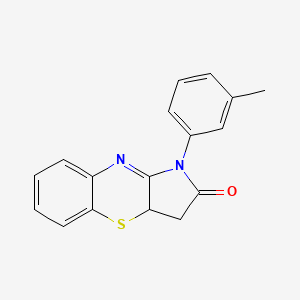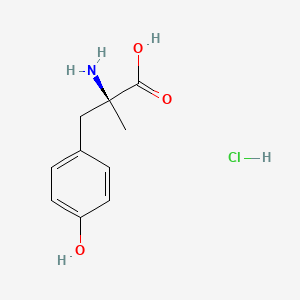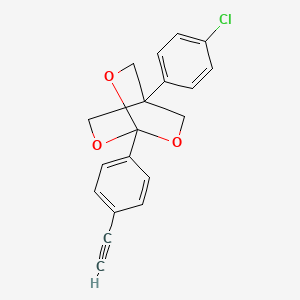
1,2,4-Triazolo(4,3-b)pyridazine, 6-(4-chlorophenyl)-3-methyl-8-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Triazolo(4,3-b)pyridazine, 6-(4-chlorophenyl)-3-methyl-8-phenyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the broader class of triazolopyridazines, which are known for their diverse biological activities and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo(4,3-b)pyridazine, 6-(4-chlorophenyl)-3-methyl-8-phenyl- typically involves the use of enaminonitriles and benzohydrazides. A catalyst-free, additive-free, and eco-friendly method under microwave conditions has been established for this synthesis. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time . This methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in products with good-to-excellent yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the use of microwave-assisted synthesis offers a scalable and efficient approach. This method reduces unwanted byproducts, eliminates the need for hazardous solvents, and mitigates harsh reaction conditions, making it suitable for industrial applications .
化学反応の分析
反応の種類
1,2,4-トリアゾロ(4,3-b)ピリダジン, 6-(4-クロロフェニル)-3-メチル-8-フェニル- は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて対応する酸化物を生成することができます。
還元: 還元反応は、化合物のさまざまな還元形態を生じさせる可能性があります。
置換: この化合物は、求核置換反応と求電子置換反応を起こすことがあり、さまざまな誘導体の生成につながります。
一般的な試薬および条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や過酸化水素 (H2O2) があります。
還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤が一般的に使用されます。
置換: ハロゲン (Cl2、Br2) や求核剤 (NH3、OH-) などの試薬が一般的に使用されます。
主要な生成物
これらの反応で生成される主要な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化によって酸化物が生成される場合があり、置換反応によってさまざまな置換誘導体が生成される可能性があります。
科学的研究の応用
1,2,4-トリアゾロ(4,3-b)ピリダジン, 6-(4-クロロフェニル)-3-メチル-8-フェニル- は、科学研究でいくつかの応用されています。
化学: より複雑な複素環式化合物を合成するためのビルディングブロックとして使用されます。
生物学: 抗チューブリン剤としての可能性について研究されており、有望な生物活性を示しています.
作用機序
1,2,4-トリアゾロ(4,3-b)ピリダジン, 6-(4-クロロフェニル)-3-メチル-8-フェニル- の作用機序は、特定の分子標的および経路との相互作用を伴います。 例えば、細胞周期制御に重要な役割を果たすサイクリン依存性キナーゼ 2 (CDK2) を阻害することが示されています 。CDK2 を阻害することにより、この化合物は癌細胞で細胞周期停止とアポトーシスを誘導することができ、癌治療の潜在的な候補となります。
類似化合物との比較
類似化合物
- 1,2,3-トリアゾロ(4,5-b)ピリダジン
- 1,2,3-トリアゾロ(4,5-c)ピリダジン
- 1,2,3-トリアゾロ(4,5-d)ピリダジン
- 1,2,3-トリアゾロ(1,5-a)ピリダジン
- 1,2,3-トリアゾロ(1,5-b)ピリダジン
独自性
1,2,4-トリアゾロ(4,3-b)ピリダジン, 6-(4-クロロフェニル)-3-メチル-8-フェニル- は、その独自の構造的特徴と幅広い生物活性により際立っています。
特性
CAS番号 |
130187-56-3 |
|---|---|
分子式 |
C18H13ClN4 |
分子量 |
320.8 g/mol |
IUPAC名 |
6-(4-chlorophenyl)-3-methyl-8-phenyl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C18H13ClN4/c1-12-20-21-18-16(13-5-3-2-4-6-13)11-17(22-23(12)18)14-7-9-15(19)10-8-14/h2-11H,1H3 |
InChIキー |
GKPFOIYAANVYFZ-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C2N1N=C(C=C2C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12738664.png)
